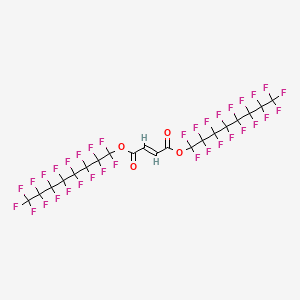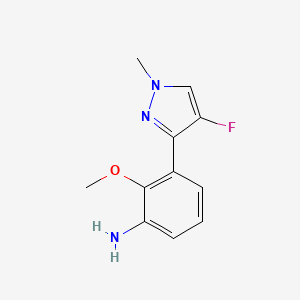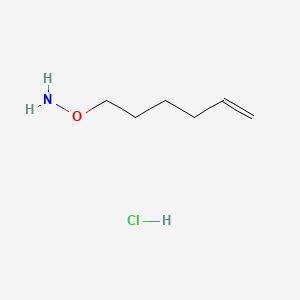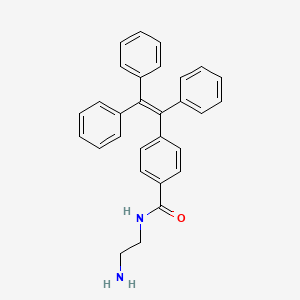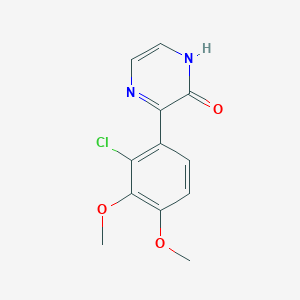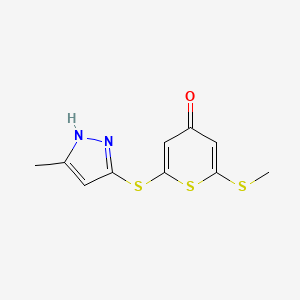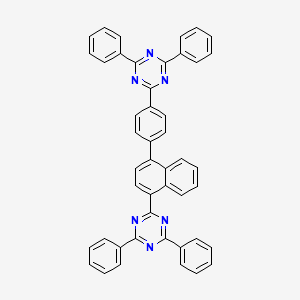
2-(4-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)naphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32702002 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32702002 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of MFCD32702002 is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32702002 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by different atoms or groups, leading to new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional functional groups, while reduction reactions yield reduced forms with fewer oxygen atoms.
Wissenschaftliche Forschungsanwendungen
MFCD32702002 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, MFCD32702002 is used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: In industrial applications, MFCD32702002 is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD32702002 involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, inducing conformational changes that affect their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Eigenschaften
Molekularformel |
C46H30N6 |
|---|---|
Molekulargewicht |
666.8 g/mol |
IUPAC-Name |
2-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)naphthalen-1-yl]phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C46H30N6/c1-5-15-32(16-6-1)41-47-42(33-17-7-2-8-18-33)49-45(48-41)36-27-25-31(26-28-36)37-29-30-40(39-24-14-13-23-38(37)39)46-51-43(34-19-9-3-10-20-34)50-44(52-46)35-21-11-4-12-22-35/h1-30H |
InChI-Schlüssel |
FXVISGVMFJENNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)

